molecular formula C12H13N5O4 B2972922 N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-44-5

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2972922
CAS No.: 450345-44-5
M. Wt: 291.267
InChI Key: RIRIDYAIMIBUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and a 3,4-dimethoxyphenyl group at the N4 position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,4-dimethoxyaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the nitration of a pyrimidine derivative followed by the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3,4-Dimethoxyphenylacetic acid: Another compound with a 3,4-dimethoxyphenyl group.

    3,4-Dimethoxyphenylpropanoic acid: A phenylpropanoic acid derivative with similar functional groups.

Uniqueness

N4-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of a pyrimidine ring with a nitro group and a 3,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-N-(3,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-8-4-3-7(5-9(8)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRIDYAIMIBUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.